N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid
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Description
“Boc-N-ME-P-nitro-phe-OH dcha” is a derivative of phenylalanine . It has a molecular weight of 505.64700 and a molecular formula of C27H43N3O6 .
Molecular Structure Analysis
The IUPAC name for “Boc-N-ME-P-nitro-phe-OH dcha” is (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-(4-nitrophenyl)propanoic acid . The InChI code for this compound is 1S/C15H20N2O6/c1-15(2,3)23-14(20)16(4)12(13(18)19)9-10-5-7-11(8-6-10)17(21)22/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 .Physical and Chemical Properties Analysis
“Boc-N-ME-P-nitro-phe-OH dcha” has a molecular weight of 505.64700 . The density, boiling point, and melting point are not available . The compound should be stored at a temperature between 28°C .Scientific Research Applications
Peptide Bond Formation : Narita et al. (1985) investigated the formation of 2-substituted 4,4-dimethyl-5(4H)-oxazolones in peptide bond formation. They found that Boc–Leu3–Aib–OH reacts with H–Leu3–OBzl via oxazolone formation, suggesting a potential role in peptide synthesis (Narita, Ishikawa, Kudo, & Endo, 1985).
Phenol Conjugation : Benoiton, Lee, and Chen (2009) explored the reactions of N-tert-Butoxycarbonylamino acids with p-nitrophenol, highlighting the role of such compounds in the synthesis of peptides and the potential for various reactions in organic chemistry (Benoiton, Lee, & Chen, 2009).
Photocatalytic Degradation : Wu et al. (2021) studied the S-scheme heterojunction photocatalyst for environmental pollution control. Their research demonstrates the potential of such compounds in environmental applications, particularly in photocatalytic degradation processes (Wu, Yu, Zhang, Zhang, Zhu, & Zhu, 2021).
Ionic Liquid Reactions : Brotton et al. (2018) examined the reaction of ionic liquids with nitrogen dioxide, suggesting a role in understanding the chemistry of hypergolic, ionic-liquid-based fuels (Brotton, Lucas, Jensen, Anderson, & Kaiser, 2018).
Peptide Synthesis : Nguyen, Seyer, Heitz, and Castro (1985) discussed the synthesis of peptides using benzotriazolyloxytris(dimethylamino)phosphonium hexafluorophosphate, incorporating Boc(Nim-Boc)histidine (DCHA) in their process (Nguyen, Seyer, Heitz, & Castro, 1985).
Thiol Function Protection : Matsueda, Kimura, Kaiser, and Matsueda (1981) reported the use of the 3-nitro-2-pyridinesulfenyl group for protecting and activating the thiol function of cysteine, a technique potentially useful in peptide chemistry (Matsueda, Kimura, Kaiser, & Matsueda, 1981).
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6.C12H23N/c1-15(2,3)23-14(20)16(4)12(13(18)19)9-10-5-7-11(8-6-10)17(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12H,9H2,1-4H3,(H,18,19);11-13H,1-10H2/t12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSNICCTSDFCSF-YDALLXLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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